2-Methoxyhydroquinone

Overview

Description

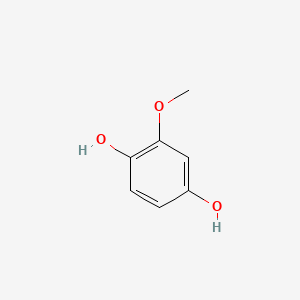

2-Methoxyhydroquinone, also known as 2,5-dihydroxyanisole, is an organic compound with the molecular formula (CH3O)C6H3(OH)2. It is a derivative of hydroquinone, where one of the hydrogen atoms in the benzene ring is replaced by a methoxy group (–OCH3). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

2-Methoxyhydroquinone can be synthesized through several methods. One common laboratory method involves the oxidative deformylation of vanillin using hydrogen peroxide in an alkaline medium . This method yields this compound with a high purity and is scalable for industrial production. Another method involves the microbial conversion of guaiacyl units using Aspergillus niger cell factories . This biotechnological approach is environmentally friendly and can be optimized for large-scale production.

Chemical Reactions Analysis

2-Methoxyhydroquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methoxy-1,4-benzoquinone (MQ) under alkaline conditions.

Reduction: It can be reduced back to hydroquinone derivatives.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Energy Storage Applications

Redox-Flow Batteries

One of the most promising applications of 2-methoxyhydroquinone is in the development of redox-flow batteries. A study demonstrated that this compound can be synthesized from vanillin and used as a catholyte in aqueous redox-flow batteries. The research highlighted its ability to maintain a high capacity retention of 87.4% after 250 cycles, showcasing its potential for sustainable energy storage solutions .

Table 1: Performance Metrics of this compound in Redox-Flow Batteries

| Parameter | Value |

|---|---|

| Capacity Retention | 87.4% after 250 cycles |

| Half Wave Potential | 320 mV vs. Ag/AgCl |

| Coulombic Efficiency | 97-99% |

| Stability in Acidic Medium | Yes |

Medicinal Chemistry

Antineuroinflammatory and Antiproliferative Activities

Research has indicated that this compound exhibits significant antineuroinflammatory properties. In vitro studies using murine microglial BV-2 cells showed that it effectively reduced nitric oxide levels, suggesting its potential use in treating neuroinflammatory conditions . Furthermore, its antiproliferative effects have been observed, indicating possible applications in cancer therapy.

Case Study: Neuroinflammation Treatment

A detailed study assessed the impact of various concentrations of this compound on NO production in BV-2 cells. The results indicated a dose-dependent decrease in NO levels, supporting its role as an anti-inflammatory agent .

Environmental Science

Oxidation Processes

The oxidation of this compound has been studied extensively for its implications in environmental chemistry. Research showed that ferric iron (Fe(III)) can mediate the oxidation of this compound under both aerobic and anaerobic conditions. Understanding these processes can help elucidate the environmental fate of phenolic compounds .

Table 2: Oxidation Characteristics of this compound

| Condition | Observed Reaction | Notes |

|---|---|---|

| Aerobic | Rapid oxidation | Involves reactive radicals |

| Anaerobic | Slow reduction | Controlled environment needed |

Synthesis and Stability Challenges

The stability of this compound under various conditions poses challenges for its application. Studies have shown that it is prone to oxidation and degradation under UV light and alkaline conditions. Research efforts have focused on optimizing synthesis methods to enhance stability, such as using specific solvents to minimize side reactions during electrochemical applications .

Mechanism of Action

The mechanism of action of 2-Methoxyhydroquinone involves its redox properties. It can undergo reversible oxidation and reduction reactions, making it suitable for use in redox flow batteries . The compound can form semiquinone intermediates and quinoid radicals under electrochemical conditions, which are stabilized using specific electrolytes like H3PO4 .

Comparison with Similar Compounds

2-Methoxyhydroquinone is similar to other hydroquinone derivatives, such as:

- 4-Methoxyphenol

- 4-Methylcatechol

- 2-Methoxybenzo-1,4-quinone

- Methylhydroquinone

- 1,2,4-Benzenetriol

- 3,4-Dimethoxyphenol

- 1,2,4-Trihydroxybenzene

- 4-Aminophenol

- Trimethylhydroquinone

Compared to these compounds, this compound is unique due to its specific methoxy substitution pattern, which influences its chemical reactivity and applications.

Biological Activity

2-Methoxyhydroquinone (MHQ) is a phenolic compound with significant biological activity, particularly in enzymatic reactions and potential therapeutic applications. This article reviews the biological properties of MHQ, focusing on its enzymatic interactions, antioxidant properties, and implications for various applications.

This compound, with the chemical formula , is a derivative of hydroquinone and is often synthesized from vanillin. It exhibits antioxidant properties and has been studied for its role in redox chemistry.

Enzymatic Activity

Recent studies have identified enzymes from Phanerochaete chrysosporium that effectively degrade lignin-derived compounds, including MHQ. Two specific enzymes, PcHGD1 and PcHGD2, have been characterized as dioxygenases capable of cleaving the aromatic rings of MHQ. These enzymes demonstrate a high catalytic efficiency, particularly for MHQ compared to other substrates like homogentisate (HGA) and dimethoxyhydroquinone (DMHQ) .

Table 1: Kinetic Parameters of PcHGD Enzymes on MHQ

| Enzyme | Substrate | (s) | (µM) | (µMs) |

|---|---|---|---|---|

| PcHGD1 | MHQ | 0.12 | 50 | 2.4 |

| PcHGD2 | MHQ | 0.10 | 60 | 1.67 |

Antioxidant Properties

MHQ has been shown to possess significant antioxidant activity. Studies involving various 2-methoxyphenols indicate that these compounds can act as selective cyclooxygenase-2 (COX-2) inhibitors, which are relevant in the context of non-steroidal anti-inflammatory drugs (NSAIDs). The antioxidant capacity was evaluated using the DPPH radical-scavenging method, revealing that MHQ effectively neutralizes free radicals .

Case Study: Antioxidant Activity Assessment

In a study assessing the cytotoxicity and antioxidant activity of several 2-methoxyphenols, including MHQ, it was found that:

- Cytotoxicity : The order of cytotoxicity was established, with MHQ exhibiting moderate effects compared to stronger antioxidants like curcumin.

- DPPH Scavenging Activity : The IC50 value for MHQ was determined to be approximately 25 µM, indicating its potential as an effective antioxidant .

Applications in Energy Storage

MHQ has been explored for its applications in energy storage systems, particularly in aqueous redox flow batteries. Research indicates that it can serve as a redox-active electrolyte with stable cycling performance under controlled conditions. The presence of semiquinone intermediates during electrochemical reactions poses challenges; however, these can be mitigated through appropriate electrolyte formulations .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-methoxyhydroquinone, and how do they validate its purity?

To characterize this compound, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are standard. NMR identifies functional groups (e.g., methoxy, hydroxyl) and confirms substitution patterns, while MS validates molecular weight (140.14 g/mol) and fragmentation patterns. For purity assessment, high-resolution MS (e.g., UHPLC-Orbitrap MS) detects trace impurities by analyzing characteristic ions like C₆H₃O₃⁻ and C₇H₇O₃⁻ . High-performance liquid chromatography (HPLC) with UV detection further quantifies purity.

Q. What synthetic routes are available for this compound, and how are intermediates controlled?

A common method involves esterification of this compound with reagents like dicyclohexylcarbodiimide (DCC) to form derivatives (e.g., benzoic acid esters) . Alternatively, oxidation of vanillin via the Dakin reaction produces this compound . Key intermediates (e.g., semiquinone radicals) are monitored using electron paramagnetic resonance (EPR) spectroscopy to avoid side reactions. Reaction optimization includes pH control (neutral to slightly acidic) and inert atmospheres to prevent oxidation .

Q. How is this compound stabilized for use in aqueous redox-flow batteries?

In battery electrolytes, this compound is stabilized using phosphoric acid (H₃PO₄) to prevent decomposition via semiquinone intermediates. Cyclic voltammetry confirms reversible redox behavior (quinone/hydroquinone transitions) over hundreds of cycles. Electrolyte pH must remain below 3 to stabilize radicals and minimize side reactions .

Advanced Research Questions

Q. How does the methoxy group in this compound influence its oxidative potential (OP) compared to hydroquinone?

The methoxy group acts as an electron-donating substituent , stabilizing semiquinone radicals via resonance, which enhances OP. For example, this compound exhibits an OP of 125.8 pmol min⁻¹ μg⁻¹ (measured by dithiothreitol (DTT) decay assays ), while hydroquinone shows negligible activity. Radical stabilization facilitates electron transfer to reactive oxygen species (ROS) like superoxide (O₂•⁻), accelerating oxidative chain reactions .

Q. How do NOx levels and photochemical aging affect the oxidative potential of this compound in atmospheric studies?

Under low NOx conditions, photochemical aging (e.g., 0.5 days) reduces the abundance of C₆H₃O₃⁻ and C₇H₇O₃⁻ ions in secondary organic aerosols (SOA) by 21–37%, lowering OP. Conversely, prolonged aging (5 days) with NOx increases OP due to nitro-containing byproduct formation. Researchers must account for competing reaction pathways (e.g., OH-adduct vs. nitro-compound formation) when modeling atmospheric OP .

Q. What contradictions exist in the catalytic activity of this compound in Fenton-like reactions, and how are they resolved?

While this compound enhances Fenton-like phenol degradation via HO· radical generation under light, its activity varies with oxygen content in reduced graphene oxide (rGO) . Quenching experiments with dimethyl sulfoxide (DMSO) confirm radical involvement. Contradictions arise from competing stabilization mechanisms (e.g., methoxy vs. hydroxyl group interactions), requiring time-resolved spectroscopy to disentangle pathways .

Q. How is this compound implicated in microbial aromatic metabolism, and what methodologies validate its role?

In Aspergillus niger, this compound is a proposed intermediate in the conversion of vanillic acid, bypassing the protocatechuic acid pathway. Enzyme assays and transcriptome profiling reveal upregulated genes (e.g., prcA) during growth on methoxy-substituted aromatics. Phenotypic screening (e.g., ΔprcA mutants) and metabolite tracking via LC-MS/MS confirm pathway specificity .

Q. What strategies mitigate decomposition of this compound in electrochemical applications?

Decomposition via quinoid radicals is minimized by:

- Using H₃PO₄-based electrolytes to stabilize semiquinone intermediates.

- Optimizing charge-discharge protocols to avoid over-oxidation.

- Incorporating radical scavengers (e.g., TEMPO) in electrolyte formulations.

In situ Raman spectroscopy monitors structural integrity during cycling .

Q. Methodological Considerations

- OP Measurement : Use DTT assays with mass-normalized decay rates (pmol min⁻¹ μg⁻¹) and validate via UHPLC-Orbitrap MS .

- Electrochemical Stability : Perform cyclic voltammetry in pH-controlled (1–3) electrolytes with Ag/AgCl reference electrodes .

- Microbial Pathway Analysis : Combine gene knockout studies, enzyme activity assays, and metabolite profiling .

Properties

IUPAC Name |

2-methoxybenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQYHRQFABOIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231716 | |

| Record name | Methoxyhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-46-4 | |

| Record name | 2-Methoxyhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HI6HNR5U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.